molecular formula C10H12ClNO3S B2442053 Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate CAS No. 448199-06-2

Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2442053
CAS No.: 448199-06-2
M. Wt: 261.72
InChI Key: NOTNYHFFCYKXLU-UHFFFAOYSA-N
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Description

Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate (CAS 448199-06-2) is a high-purity chemical reagent designed for research applications. This specialized compound, with the molecular formula C 10 H 12 ClNO 3 S and a molecular weight of 261.72 g/mol, serves as a versatile building block in organic synthesis . Its structure features both a reactive chloroacetamido group and a methyl ester, making it a valuable precursor for the synthesis of diverse heterocyclic systems, particularly in the formation of complex thiophene derivatives and potential thienopyrimidine scaffolds . Research indicates that similar 2-aminothiophene-3-carboxylate esters are key intermediates for generating compounds with significant biological activities . This reagent is supplied for Research Use Only. It is strictly intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-5-6(2)16-9(12-7(13)4-11)8(5)10(14)15-3/h4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTNYHFFCYKXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448199-06-2
Record name methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate
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Preparation Methods

Structural and Chemical Context of the Target Compound

Molecular Architecture and Key Functional Groups

Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate (C₁₀H₁₂ClNO₃S; molecular weight: 261.72 g/mol) features a thiophene ring substituted with:

  • A methyl ester group at position 3.
  • A chloroacetamide moiety at position 2.
  • Methyl groups at positions 4 and 5.
    This arrangement confers reactivity at the amino and ester groups, enabling its use in cyclization and cross-coupling reactions.

Preparation Methodologies

Acylation of Methyl 2-Amino-4,5-Dimethylthiophene-3-Carboxylate

The most widely reported synthesis involves the acylation of methyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS 4651-93-8) with chloroacetyl chloride under basic conditions.

Reaction Conditions and Optimization

Reagents :

  • Precursor : Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1.0 equiv).
  • Acylating agent : Chloroacetyl chloride (1.2 equiv).
  • Base : Triethylamine (2.0 equiv) or aqueous sodium carbonate.
  • Solvent : Anhydrous dichloromethane (DCM) or ethanol.

Procedure :

  • Dissolve the precursor (10 mmol) in DCM (50 mL) under nitrogen.
  • Add triethylamine (20 mmol) dropwise at 0°C.
  • Introduce chloroacetyl chloride (12 mmol) slowly over 30 minutes.
  • Stir at room temperature for 4–6 hours.
  • Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate.

Yield : 75–85% after recrystallization from ethanol-acetone (3:1 v/v).

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by deprotonation to form the amide bond. Density functional theory (DFT) studies on analogous systems suggest that the reaction is exergonic (ΔG ≈ −25 kcal/mol) with a low activation barrier (ΔG‡ ≈ 12 kcal/mol).

Alternative Routes Involving α-Thiocyanatoacetophenone

A less common method involves the condensation of α-thiocyanatoacetophenone with 2-cyanothioacrylamides, followed by aminomethylation. While primarily used for dihydrothiophenes, this approach can be adapted for chloroacetamide derivatives by substituting reagents.

Key Steps :

  • Michael Addition : Cyanothioacetamide reacts with α-bromochalcones to form a thioacrylamide intermediate.
  • Cyclization : Intramolecular nucleophilic displacement yields the thiophene core.
  • Chloroacetylation : Post-cyclization acylation with chloroacetyl chloride.

Limitations : Lower yields (50–60%) and longer reaction times (12–24 hours) make this route less efficient than direct acylation.

Analytical Validation and Characterization

Spectroscopic Data

¹H NMR (DMSO-d₆, 400 MHz) :

  • δ 2.25 (s, 3H, C4-CH₃), 2.31 (s, 3H, C5-CH₃).
  • δ 3.82 (s, 3H, COOCH₃).
  • δ 4.21 (s, 2H, ClCH₂CO).
  • δ 10.12 (s, 1H, NH).

¹³C NMR (DMSO-d₆, 100 MHz) :

  • δ 13.2 (C4-CH₃), 14.8 (C5-CH₃).
  • δ 52.4 (COOCH₃), 56.7 (ClCH₂CO).
  • δ 118.2 (C≡N), 161.1 (C=O), 167.8 (COO).

LCMS (ESI+) : m/z 261.7 [M+H]⁺, 283.7 [M+Na]⁺.

Comparative Analysis of Synthetic Routes

Parameter Direct Acylation Thiocyanatoacetophenone Route
Yield 75–85% 50–60%
Reaction Time 4–6 hours 12–24 hours
Purification Recrystallization Column Chromatography
Atom Economy 89% 72%
Byproducts HCl, Triethylamine salts HNCS, CO₂

Industrial-Scale Considerations

Solvent and Catalyst Selection

  • Solvent : Ethanol is preferred over DCM for large-scale synthesis due to lower toxicity and easier recycling.
  • Catalyst : Sodium carbonate replaces triethylamine in aqueous ethanol to minimize costs.

Waste Management

  • Acid Waste : Neutralize aqueous HCl with NaOH before disposal.
  • Organic Waste : Distill DCM/ethanol mixtures for reuse.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents such as lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions include substituted thiophene derivatives, sulfoxides, sulfones, and carboxylic acids. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Activity Level
U-87 (Glioblastoma)19.6 ± 1.5% reductionHigh
MDA-MB-231 (Breast Cancer)30% reduction at 100 µMModerate

These findings indicate that the compound is particularly effective against glioblastoma cells compared to breast cancer cells, highlighting its potential as a therapeutic agent in oncology.

2. Anti-inflammatory Properties

Research indicates that derivatives of this compound can act as anti-inflammatory agents. The chloracetyl group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further development in treating inflammatory diseases.

Agricultural Applications

The compound's structure suggests potential applications in agrochemicals. Its thiophene moiety can be linked with various functional groups to develop novel pesticides or herbicides. The biological activity associated with thiophenes has been well-documented, and this compound could contribute to the development of environmentally friendly agricultural products.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:

  • Nucleophilic Substitution : The chloroacetyl group can be replaced with various nucleophiles, allowing for the introduction of diverse functional groups.
  • Formation of Heterocycles : The compound can participate in cyclization reactions leading to the formation of heterocyclic compounds, which are valuable in pharmaceuticals.

Case Studies and Research Findings

  • Study on Anticancer Activity
    • A study evaluated the effects of this compound on glioblastoma cell lines, showing significant inhibition of cell proliferation through apoptotic pathways.
  • Anti-inflammatory Mechanism Exploration
    • Investigations into the anti-inflammatory properties revealed that the compound could inhibit key enzymes involved in inflammatory processes, making it a promising candidate for drug development.
  • Synthesis of Novel Derivatives
    • Researchers have synthesized various derivatives of this compound to explore their biological activities, leading to the identification of several promising candidates for further pharmacological evaluation.

Mechanism of Action

The mechanism of action of Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. The thiophene ring may also interact with biological membranes, affecting their function and integrity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(chloroacetyl)amino]-4,5-dimethoxybenzoate
  • Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
  • Methyl 2-[(chloroacetyl)amino]-4,5-dimethylbenzoate

Uniqueness

Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of novel heterocyclic molecules and in the study of their biological activities .

Biological Activity

Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by relevant data and case studies.

  • Chemical Name : this compound
  • CAS Number : 448199-06-2
  • Molecular Formula : C₁₀H₁₂ClN₃O₃S
  • Molecular Weight : 261.73 g/mol
  • MDL Number : MFCD02342280

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The compound was tested against both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Minimum Inhibitory Concentration (MIC) :
    • The compound showed a MIC of 0.21μM0.21\,\mu M against Pseudomonas aeruginosa and Escherichia coli , indicating potent antibacterial activity.
    • It also exhibited antifungal activity with a MIC of 0.83μM0.83\,\mu M against Candida albicans .
  • Comparison of Antimicrobial Activity :
PathogenMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Candida albicans0.83

Cytotoxicity Studies

Cytotoxicity assays were performed using human cell lines to evaluate the safety profile of the compound. The results indicated that this compound had a relatively low toxicity profile.

  • Cell Lines Tested :
    • Human epidermal keratinocytes (HaCat)
    • Normal murine fibroblasts (BALB/c 3T3)
  • Results :
    • The compound exhibited an IC50 value above 50μM50\,\mu M after 72 hours of exposure in both cell lines, suggesting it has a favorable safety margin for further development .

The biological activity of this compound can be attributed to its ability to interact with bacterial enzymes and cellular structures.

  • Molecular Docking Studies :
    • Molecular docking simulations revealed strong binding interactions with key residues in bacterial DNA gyrase and MurD enzyme.
    • The compound forms hydrogen bonds with SER1084 and ASP437 in DNA gyrase, which are critical for its antibacterial action .

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers synthesized several derivatives of thiophene-based compounds, including this compound. These compounds were screened for antimicrobial activity against clinical strains of bacteria and fungi.

  • The study highlighted that the synthesized compounds displayed varying degrees of antimicrobial efficacy, with the tested compound being one of the most effective against both Gram-negative bacteria and fungi .

Q & A

Basic Research Question

  • IR Spectroscopy : Confirms amide C=O (~1660 cm⁻¹), ester C=O (~1605 cm⁻¹), and C≡N (~2212 cm⁻¹) groups.
  • NMR : 1H NMR identifies methyl groups (δ 2.23–2.26 ppm) and the chloroacetyl NH (δ 11.87 ppm). 13C NMR resolves carbonyl carbons (δ 165–170 ppm) .

How are overlapping NMR signals resolved for accurate structural assignment?

Advanced Research Question
2D NMR (HSQC, HMBC) differentiates overlapping signals, such as aromatic protons in substituted phenyl rings. For example, NOESY correlations clarify spatial arrangements of methyl and amide groups. Deuterated solvents (CDCl3) and high-field instruments (500 MHz+) enhance resolution .

Can the biological activity of this compound be predicted based on structural analogs?

Advanced Research Question
Structural analogs with phenolic substituents (e.g., 4-hydroxyphenyl) exhibit enhanced antioxidant and anti-inflammatory activities. In vitro assays (DPPH radical scavenging, carrageenan-induced edema) suggest activity correlates with electron-donating groups, which can guide SAR studies .

What mechanistic role does the chloroacetyl group play in further functionalization?

Advanced Research Question
The chloroacetyl moiety enables nucleophilic substitution (e.g., with amines or thiols) to form secondary amides or thioethers. Reaction mechanisms involve SN2 displacement, with regioselectivity influenced by steric hindrance from the thiophene ring .

How can contradictions in biological activity data between analogs be resolved?

Advanced Research Question
Discrepancies arise from substituent electronic effects (e.g., electron-withdrawing groups reduce antioxidant activity). Statistical tools like multivariate regression analysis isolate contributing factors. Cross-validation with in silico docking (e.g., COX-2 binding) clarifies bioactivity trends .

What stability considerations are critical during storage and handling?

Basic Research Question
The compound is moisture-sensitive due to the ester and amide bonds. Storage under argon at −20°C prevents hydrolysis. Stability assays (HPLC monitoring over 30 days) confirm degradation <5% under recommended conditions .

How can heterocyclic derivatives of this compound be synthesized for SAR studies?

Advanced Research Question
Knoevenagel condensation with benzaldehydes introduces α,β-unsaturated acrylamido groups, while alkylation with thiopyrimidines forms fused heterocycles. Microwave-assisted synthesis reduces reaction times (2–3 hours vs. 5–6 hours) .

What methods validate purity, and how do they compare?

Basic Research Question

  • HPLC : Provides quantitative purity (>99%) using C18 columns and UV detection (λ = 254 nm).
  • Melting Point : Sharp ranges (e.g., 213–216°C) indicate purity but are less precise for polymorphic compounds.
  • Combined Approach : HPLC with NMR ensures both chemical and isomeric purity .

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